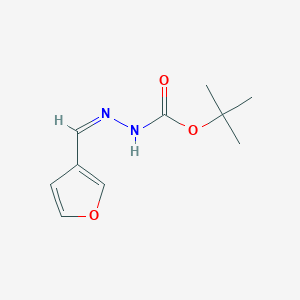
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, an isopropyl group at position 3, a methyl group at position 1, and a phenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole . The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free reactions and green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .
Scientific Research Applications
3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant and anti-inflammatory properties.
3,5-Diphenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-4-pyrazolone: Exhibits anticonvulsant and analgesic activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H16N2/c1-10(2)12-9-13(15(3)14-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
GANHRPHZIHXAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)



![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)


![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)

![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)
